molecular formula C13H12ClNO4 B11212194 5-{[(2-Chlorophenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione

5-{[(2-Chlorophenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No.: B11212194
M. Wt: 281.69 g/mol
InChI Key: JKRDXRQPIMCMIM-UHFFFAOYSA-N
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Description

5-{[(2-Chlorophenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione is an organic compound with a complex structure that includes a dioxane ring and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(2-Chlorophenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves the condensation of Meldrum’s acid with 2-chloroaniline. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the dioxane ring, potentially leading to the formation of alcohols.

    Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce alcohols or amines .

Scientific Research Applications

Chemistry

In organic synthesis, 5-{[(2-Chlorophenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the formation of various derivatives through different chemical reactions .

Biology and Medicine

Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of biologically active compounds .

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and resins. Its chemical properties make it suitable for use in coatings, adhesives, and other specialty materials .

Mechanism of Action

The mechanism by which 5-{[(2-Chlorophenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione exerts its effects involves interactions with various molecular targets. The chlorophenyl group can interact with enzymes and receptors, potentially inhibiting or activating specific biological pathways. The dioxane ring structure allows for the formation of stable complexes with metal ions, which can be useful in catalysis and other applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-{[(2-Chlorophenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione apart from similar compounds is the presence of the chlorophenyl group. This group imparts unique chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C13H12ClNO4

Molecular Weight

281.69 g/mol

IUPAC Name

5-[(2-chloroanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione

InChI

InChI=1S/C13H12ClNO4/c1-13(2)18-11(16)8(12(17)19-13)7-15-10-6-4-3-5-9(10)14/h3-7,15H,1-2H3

InChI Key

JKRDXRQPIMCMIM-UHFFFAOYSA-N

Canonical SMILES

CC1(OC(=O)C(=CNC2=CC=CC=C2Cl)C(=O)O1)C

Origin of Product

United States

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